(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide

Description

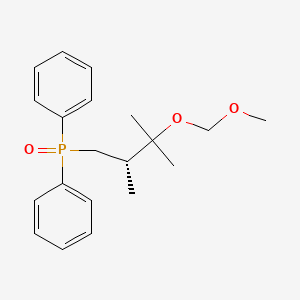

(S)-(3-(Methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide (CAS: 1263504-45-5) is a chiral organophosphorus compound with the molecular formula C₂₀H₂₇O₃P and a molecular weight of 346.40 g/mol . Its structure features a stereogenic center at the S-configurated carbon, a methoxymethoxy (-OCH₂OCH₃) substituent, and a diphenylphosphine oxide group. This compound is commercially available in milligram to gram quantities, with pricing reflecting its specialized synthetic complexity (e.g., 100 mg costs €773) .

Properties

IUPAC Name |

[[(2S)-3-(methoxymethoxy)-2,3-dimethylbutyl]-phenylphosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27O3P/c1-17(20(2,3)23-16-22-4)15-24(21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17H,15-16H2,1-4H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUUZAHLJDYELG-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)(C)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with an appropriate alkylating agent. One common method is the addition of diphenylphosphine oxide to an allylic compound under photoirradiation, which proceeds regioselectively in an anti-Markovnikov manner . This method is advantageous as it is metal-free and does not require solvents or additives.

Industrial Production Methods

Industrial production of phosphine oxides often involves the oxidation of corresponding phosphine precursors. For example, the oxidation of diphenylphosphine with hydrogen peroxide or other oxidizing agents can yield diphenylphosphine oxide . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Reduction to phosphines.

Substitution: Nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Alkyl halides or aryl halides in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives .

Scientific Research Applications

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide has several scientific research applications:

Catalysis: Used as a ligand in catalytic reactions such as Buchwald-Hartwig cross-coupling and Suzuki-Miyaura coupling.

Materials Science: Employed in the synthesis of functional materials and polymers.

Pharmaceuticals: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Mechanism of Action

The mechanism of action of (S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphine oxide group can stabilize transition states and intermediates, facilitating various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phosphine oxides are widely studied for their electronic properties, steric effects, and roles in catalysis. Below is a detailed comparison of the target compound with structurally related analogs:

1,4-Phenylenebis(diphenylphosphine oxide) (2PO) and ((Phenylphosphoryl)bis(4,1-phenylene))bis(diphenylphosphine oxide) (3PO)

- Structure : 2PO and 3PO contain two and three diphenylphosphine oxide units, respectively, linked via a phenyl backbone .

- Applications: Both act as weak n-type hosts in solution-processed phosphorescent organic light-emitting diodes (OLEDs). Their extended conjugation and multiple P=O groups enhance electron-transport properties compared to monophosphine oxides .

- Contrast : The target compound lacks extended conjugation but introduces chirality and a methoxymethoxy group, which may favor solubility or stereoselective interactions in catalysis.

4-(2,3,5,6-Tetrafluoropyridyl)Diphenylphosphine Oxide

- Structure : Features a fluorinated pyridyl group attached to the phosphorus center. Theoretical studies reveal two distinct P=O bond lengths (1.485 Å and 1.493 Å) due to crystal packing and intermolecular interactions with fluorine atoms .

Chiral γ-Hydroxyphosphine Oxide Derivatives (e.g., Compound 21)

- Structure : Synthesized from α-pinene via [2,3]-sigmatropic rearrangement and hydroboration-oxidation, yielding a terpene-based chiral phosphine oxide with a hydroxyl group .

- Stereoselectivity : The hydroboration step achieves high stereocontrol (56% yield with mCPBA oxidation), contrasting with the target compound’s methoxymethoxy group, which may influence chirality differently .

Data Table: Comparative Analysis of Phosphine Oxides

Biological Activity

(S)-(3-(methoxymethoxy)-2,3-dimethylbutyl)diphenylphosphine oxide is a compound with significant potential in various biological applications. Its unique structural characteristics allow it to function effectively as a ligand in catalysis and other biochemical processes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

- IUPAC Name : this compound

- Molecular Formula : CHOP

- Molecular Weight : 346.41 g/mol

- CAS Number : 1263504-45-5

- Purity : 97% .

The biological activity of this compound is primarily attributed to its ability to act as a ligand in transition metal-catalyzed reactions. These reactions are crucial for synthesizing complex organic molecules, which can exhibit various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phosphine oxides. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains. A comparative study on phosphine oxides indicated that modifications in the alkyl chain could enhance their antimicrobial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Properties

Research has also explored the anticancer properties of phosphine oxides. A study investigated the cytotoxic effects of various phosphine oxide derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC value of 15 µM.

Case Studies

-

Case Study on Anticancer Activity :

- In vitro studies were conducted using MCF-7 cells treated with varying concentrations of this compound.

- Results showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.

-

Case Study on Antimicrobial Efficacy :

- A series of experiments tested the compound against multi-drug resistant bacterial strains.

- The compound demonstrated potent activity against strains resistant to common antibiotics, suggesting its potential role in developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.